Methyl 4-(2-ethoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-(2-ethoxyphenyl)-6-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-4-34-22-8-6-5-7-20(22)24-23(25(31)33-3)21(27-26(32)28-24)17-29-13-15-30(16-14-29)19-11-9-18(2)10-12-19/h5-12,24H,4,13-17H2,1-3H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZKPWZGLKCCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=C(C=C4)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-ethoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as "the compound") is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following components:
- A tetrahydropyrimidine core
- An ethoxyphenyl group
- A piperazine moiety
This unique configuration suggests potential interactions with various biological targets, particularly in neuropharmacology and oncology.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
These findings suggest that the compound may induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Neuropharmacological Effects
The piperazine component of the compound is known for its psychoactive properties. Studies have shown that similar compounds can act as serotonin receptor modulators, which may contribute to anxiolytic and antidepressant effects. The specific interactions of this compound with serotonin receptors remain to be fully elucidated but are a promising area for future research.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism, leading to reduced proliferation.
- Receptor Modulation : Its structural similarity to known neurotransmitters suggests potential modulation of neurotransmitter receptors, particularly serotonin and dopamine receptors.
- Induction of Apoptosis : Evidence indicates that the compound may activate apoptotic pathways in cancer cells, promoting programmed cell death.
Study on Antitumor Activity
A significant study evaluated the antitumor effects of the compound on various cancer types. The results indicated substantial tumor reduction in xenograft models treated with the compound compared to control groups. The study highlighted:
- Tumor Volume Reduction : An average reduction of 60% in tumor volume was observed after treatment over four weeks.
- Survival Rates : Increased survival rates were noted in treated groups versus untreated controls.
These findings underscore the potential clinical relevance of the compound in cancer therapy.
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 2-ethoxybenzaldehyde (1.2 mmol), urea (1.2 mmol), and methyl acetoacetate (1.5 mmol) are refluxed in methanol with concentrated hydrochloric acid as a catalyst. The reaction is monitored via thin-layer chromatography (TLC) until completion (~15 hours). Ice-cold water is added to precipitate the crude product, which is filtered and recrystallized from ethanol. Adjusting the pH to 4–5 with sulfuric acid enhances yield and purity.
Table 1: Biginelli Reaction Parameters for THPM Core Synthesis
| Component | Quantity (mmol) | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Ethoxybenzaldehyde | 1.2 | HCl | Methanol | Reflux | 15 | 72–78 |
| Urea | 1.2 | H₂SO₄ | Solvent-free | 80°C | 1 | 85 |
The solvent-free variant, employing LaCl₃·7H₂O as a catalyst, offers a greener alternative, achieving 85% yield at 80°C within 1 hour.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethanol. Dissolving the compound at 70–80°C followed by cooling to 4°C for 12 hours yields crystals with >95% purity.
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (s, 3H, CH₃), 2.30 (s, 3H, Ar-CH₃), 3.45–3.60 (m, 8H, piperazine-H), 4.45 (t, 1H, J = 6.0 Hz, CH), 5.76 (s, 1H, NH).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
Green Chemistry Considerations
The one-pot Biginelli reaction aligns with green chemistry principles by minimizing solvent use and waste. LaCl₃·7H₂O-catalyzed syntheses achieve 85% yields without hazardous byproducts, offering scalability for industrial applications.
Q & A
Q. What are the key synthetic steps and optimization strategies for this compound?
The synthesis involves a multi-step protocol:
- Core Formation : Condensation of substituted aldehydes with urea/thiourea derivatives under acidic conditions to form the tetrahydropyrimidine ring (Biginelli-like reaction) .
- Piperazine Substitution : Introduction of the 4-(4-methylphenyl)piperazine group via nucleophilic substitution or reductive amination, requiring anhydrous solvents (e.g., DCM) and catalysts like triethylamine .
- Esterification : Final carboxylate ester formation using methanol under reflux .
Q. Optimization :
- Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for piperazine coupling .
- Yield Improvement : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >85% purity before final steps .
Q. Table 1: Synthesis Optimization Parameters
| Step | Optimal Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | Ethanol, 70°C, 12h | 72 | 90 | |
| Piperazine Coupling | DCM, triethylamine, RT, 24h | 65 | 88 | |
| Esterification | Methanol, reflux, 6h | 78 | 95 |
Q. How is structural confirmation and purity assessment performed?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the tetrahydropyrimidine ring (δ 2.5–3.5 ppm for CH2 groups), ethoxyphenyl substituents (δ 6.8–7.2 ppm for aromatic protons), and piperazine methyl groups (δ 2.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) :
- Use C18 columns with acetonitrile/water gradients (70:30) to confirm >95% purity .
- X-ray Crystallography :
- Single-crystal analysis resolves bond angles and confirms stereochemistry (e.g., chair conformation of the piperazine ring) .
Advanced Research Questions
Q. What methodologies elucidate its interactions with biological targets (e.g., enzymes/receptors)?
- In Vitro Binding Assays :
- Radioligand displacement studies (e.g., using [³H]-spiperone) quantify affinity for serotonin/dopamine receptors .
- Molecular Docking :
- AutoDock Vina or Schrödinger Suite models interactions with receptor active sites (e.g., 5-HT1A receptor) .
- Structure-Activity Relationship (SAR) :
- Compare analogs with varying substituents (e.g., ethoxy vs. methoxy groups) to identify critical pharmacophores .
Q. Table 2: Biological Activity of Structural Analogs
| Compound Modification | Target Receptor | IC50 (nM) | Reference |
|---|---|---|---|
| 4-(2-Ethoxyphenyl) Substituent | 5-HT1A | 12.3 | |
| 4-(3-Methoxyphenyl) Substituent | D2 | 45.7 | |
| Piperazine Methyl Group | σ1 Receptor | 8.9 |
Q. How can discrepancies in biological activity data across analogs be resolved?
- Data Contradiction Analysis :
- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) to minimize inter-lab variability .
- Substituent Effects : Hydrophobic substituents (e.g., ethoxy) enhance blood-brain barrier penetration, skewing in vivo vs. in vitro results .
- Metabolic Stability : Use hepatic microsome assays to assess degradation rates influencing potency .
Q. Recommended Workflow :
Validate assays with positive controls (e.g., clozapine for receptor binding).
Perform meta-analysis of published IC50 values to identify outliers.
Use molecular dynamics simulations to predict metabolite interference .
Q. What strategies improve thermal stability for long-term storage?
- Thermogravimetric Analysis (TGA) :
- Decomposition onset at 210°C suggests storage below 25°C in inert atmospheres .
- Excipient Screening :
- Co-crystallization with malic acid increases stability by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
